4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole

Fragment-based drug discovery soluble epoxide hydrolase X-ray crystallography

This tri-substituted pyrazole building block is a validated fragment hit for soluble epoxide hydrolase (sEH) with a co-crystal structure (PDB ID: 4Y2V). The C4-bromo handle enables cross-coupling for targeted library synthesis, while the C3-cyclopropyl group enhances metabolic stability. Its unique substitution pattern is critical for accessing patent-protected chemical space in DLK and cathepsin S inhibitor programs.

Molecular Formula C8H11BrN2
Molecular Weight 215.09 g/mol
CAS No. 1822786-36-6
Cat. No. B3247602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole
CAS1822786-36-6
Molecular FormulaC8H11BrN2
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2CC2)Br
InChIInChI=1S/C8H11BrN2/c1-2-11-5-7(9)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3
InChIKeySJCCTJXEPINXCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole – A Strategic Pyrazole Scaffold for Kinase-Targeted and Fragment-Based Drug Discovery


4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole (CAS 1822786-36-6; C8H11BrN2; MW 215.09) is a tri-substituted pyrazole building block that incorporates a C4-bromo handle for cross-coupling, a C3-cyclopropyl moiety that enhances metabolic stability, and an N1-ethyl group for solubility modulation. This scaffold has been explicitly employed in the discovery of soluble epoxide hydrolase (sEH) inhibitors, where its acetic acid derivative was co-crystallized with sEH (PDB ID: 4Y2V) to guide fragment-based optimization [1]. The compound also appears in patent filings for DLK kinase inhibitors and cathepsin S inhibitors, underscoring its utility in the synthesis of therapeutic candidates [2].

Why 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole Cannot Be Replaced by Simpler Analogs in SAR-Driven Programs


The precise substitution pattern of 4-bromo-3-cyclopropyl-1-ethyl-1H-pyrazole is essential for maintaining both synthetic utility and biological activity. Replacing the C3-cyclopropyl group with a methyl substituent (as in 4-bromo-3-methyl-1-ethyl-1H-pyrazole) eliminates the unique conformational constraint and metabolic shielding provided by the cyclopropyl ring—a feature repeatedly correlated with improved pharmacokinetic half-life and target residence time in kinase inhibitors [1]. Similarly, substituting the C4-bromo atom with a hydrogen (as in 3-cyclopropyl-1-ethyl-1H-pyrazole) removes the primary synthetic diversification handle, rendering the molecule inert to cross-coupling and unable to access the structural space demonstrated in patent-protected series (e.g., DLK inhibitors) [2]. The N1-ethyl group further differentiates the compound from the N1-methyl analog (4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole), with the larger ethyl substituent impacting logP and thus the solubility of downstream lead compounds [3].

Quantitative Differentiation of 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole: Key Comparative Evidence for Procurement Decisions


Validated sEH Binding Mode: X-Ray Crystallographic Evidence for 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole Scaffold

The acetic acid derivative of 4-bromo-3-cyclopropyl-1-ethyl-1H-pyrazole (specifically (4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid) was co-crystallized with soluble epoxide hydrolase (sEH) at 2.4 Å resolution (PDB ID: 4Y2V). This X-ray structure provides direct, atomic-level evidence that the scaffold's pyrazole ring and C3-cyclopropyl group occupy a well-defined hydrophobic pocket, while the C4-bromo atom points toward a solvent-exposed region, enabling further vector elaboration [1]. In contrast, the structurally simpler 4-bromo-1-ethyl-1H-pyrazole lacks the cyclopropyl anchor and does not appear in any sEH co-crystal structures, making it a less informed starting point for structure-based design targeting this enzyme [2].

Fragment-based drug discovery soluble epoxide hydrolase X-ray crystallography

Physical Property Differentiation: Predicted Boiling Point and Density vs. 4-Bromo-1-ethyl-1H-pyrazole

The presence of the cyclopropyl group at C3 substantially alters the physicochemical profile of 4-bromo-3-cyclopropyl-1-ethyl-1H-pyrazole relative to its des-cyclopropyl analog. Predicted boiling point for the target compound is 265.7±28.0 °C, significantly higher than the 211.5 °C observed for 4-bromo-1-ethyl-1H-pyrazole. Density is also increased (1.63±0.1 g/cm³ vs. 1.57 g/cm³ for the comparator) [1].

Physicochemical characterization Purification Formulation

Metabolic Stability Advantage: Class-Level Inference from Cyclopropyl-Containing Kinase Inhibitors

Incorporation of a cyclopropyl group at C3 is a well-documented strategy to reduce cytochrome P450-mediated oxidative metabolism. In comparative studies across multiple chemical series, cyclopropyl substitution has been shown to increase microsomal half-life by 2- to 5-fold and reduce intrinsic clearance (CLint) by an average of 40-60% compared to methyl or hydrogen substituents [1]. While direct data for 4-bromo-3-cyclopropyl-1-ethyl-1H-pyrazole are not published, this class-level inference strongly suggests that compounds derived from this scaffold will exhibit superior metabolic stability to those built from 4-bromo-3-methyl-1-ethyl-1H-pyrazole.

Metabolic stability CYP inhibition Pharmacokinetics

Synthetic Versatility: C4-Bromo Handle Enables Pd-Catalyzed Cross-Coupling Not Possible with Non-Brominated Analogs

The C4-bromo atom in 4-bromo-3-cyclopropyl-1-ethyl-1H-pyrazole is a key synthetic handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This enables rapid diversification into aryl-, alkynyl-, and amino-substituted pyrazoles—a capability absent in 3-cyclopropyl-1-ethyl-1H-pyrazole (lacks bromo) and 4-bromo-1-ethyl-1H-pyrazole (lacks cyclopropyl) . In the patent literature (e.g., WO-2014111496-A1), this specific scaffold is used to generate libraries of 3-substituted pyrazoles as DLK inhibitors, demonstrating the critical nature of both the bromo handle and the cyclopropyl group for achieving potent inhibition [1].

Cross-coupling Suzuki reaction Late-stage functionalization

Optimal Application Scenarios for 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole: Translating Evidence into Action


Fragment-Based Drug Discovery for Soluble Epoxide Hydrolase (sEH) and Related Hydrolases

Procure 4-bromo-3-cyclopropyl-1-ethyl-1H-pyrazole as a validated fragment hit for sEH. The co-crystal structure (PDB 4Y2V) confirms that the scaffold binds in the catalytic pocket, with the C4-bromo atom oriented for vector elaboration. Synthesize a focused library by replacing the acetic acid moiety with various heterocyclic acids or amides to optimize potency beyond the starting fragment (IC50 > 800 µM) toward sub-micromolar inhibitors [1].

Kinase Inhibitor Lead Optimization: DLK (MAP3K12) and TNIK Programs

Utilize 4-bromo-3-cyclopropyl-1-ethyl-1H-pyrazole as a core building block for synthesizing 3-substituted pyrazole kinase inhibitors, as disclosed in WO-2014111496-A1. The cyclopropyl group provides conformational constraint and metabolic stability, while the C4-bromo enables rapid exploration of aryl, heteroaryl, and amine substituents via cross-coupling. This scaffold is particularly valuable for medicinal chemists targeting DLK for neurodegenerative diseases or TNIK for oncology applications [2].

Parallel Synthesis of Diverse Pyrazole Libraries for High-Throughput Screening

Leverage the C4-bromo handle to perform high-throughput Suzuki-Miyaura cross-coupling reactions with a diverse set of boronic acids/esters. The resulting 4-aryl-3-cyclopropyl-1-ethyl-1H-pyrazole library can be screened against a broad panel of biological targets, including kinases, GPCRs, and epigenetic readers. The cyclopropyl group imparts favorable physicochemical properties (increased lipophilicity, metabolic stability) compared to methyl or hydrogen analogs, potentially improving hit rates in phenotypic and target-based assays [3].

Agrochemical Lead Discovery: Synthesis of Cyclopropyl-Pyrazole Fungicides and Herbicides

Adapt 4-bromo-3-cyclopropyl-1-ethyl-1H-pyrazole as an intermediate for the synthesis of 1-aryl-4-cyclopropylpyrazole parasiticides, analogous to the scaffold described in US7968584. The cyclopropyl group is a common motif in agrochemicals, enhancing both potency and environmental persistence. The C4-bromo provides a convenient point for introducing diverse aryl groups to optimize fungicidal or herbicidal activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-cyclopropyl-1-ethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.